molecular formula C9H14Br2O4 B14634941 Propane-1,3-diyl bis(3-bromopropanoate) CAS No. 53219-89-9

Propane-1,3-diyl bis(3-bromopropanoate)

Cat. No.: B14634941
CAS No.: 53219-89-9
M. Wt: 346.01 g/mol
InChI Key: VMVGYORBZUXAJW-UHFFFAOYSA-N
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Description

Propane-1,3-diyl bis(3-bromopropanoate) is an organic compound with the molecular formula C9H16Br2O4 It is a diester derived from propane-1,3-diol and 3-bromopropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,3-diyl bis(3-bromopropanoate) can be synthesized through the esterification reaction between propane-1,3-diol and 3-bromopropanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of propane-1,3-diyl bis(3-bromopropanoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl bis(3-bromopropanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of propane-1,3-diyl bis(3-bromopropanoate) involves its interaction with nucleophiles, leading to the formation of new covalent bonds. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, modifying their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane-1,3-diyl bis(3-bromopropanoate) is unique due to the presence of bromine atoms, which provide a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, offering a range of functionalization possibilities .

Properties

CAS No.

53219-89-9

Molecular Formula

C9H14Br2O4

Molecular Weight

346.01 g/mol

IUPAC Name

3-(3-bromopropanoyloxy)propyl 3-bromopropanoate

InChI

InChI=1S/C9H14Br2O4/c10-4-2-8(12)14-6-1-7-15-9(13)3-5-11/h1-7H2

InChI Key

VMVGYORBZUXAJW-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CCBr)COC(=O)CCBr

Origin of Product

United States

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